molecular formula C10H15N3O4S B11269270 ethyl 3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

ethyl 3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11269270
M. Wt: 273.31 g/mol
InChI Key: QPZMVMZSSDLKJM-UHFFFAOYSA-N
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Description

ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 1-pyrrolidinylsulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves esterification to obtain the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-PYRROLIDINYLSULFONYL)-2(1H)-PYRIDINONE
  • 1-(ETHYLSULFONYL)-5-(1-PYRROLIDINYLSULFONYL)INDOLINE

Uniqueness

ETHYL 5-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the sulfonyl group allows for versatile chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

ethyl 5-pyrrolidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H15N3O4S/c1-2-17-10(14)8-7-11-12-9(8)18(15,16)13-5-3-4-6-13/h7H,2-6H2,1H3,(H,11,12)

InChI Key

QPZMVMZSSDLKJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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